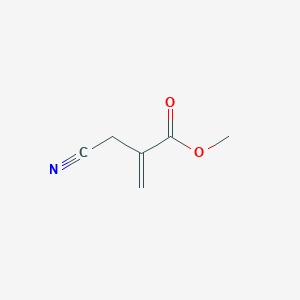![molecular formula C24H25N3O6 B2665228 7-(diethylamino)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 892757-65-2](/img/structure/B2665228.png)
7-(diethylamino)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "7-(diethylamino)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one" is a synthetic organic molecule that features prominently in several scientific fields due to its unique chemical structure. This compound comprises a diethylamino group, a trimethoxyphenyl moiety, and an oxadiazole ring attached to a coumarin backbone. Such a structure grants the compound distinct properties, making it valuable in both research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of "7-(diethylamino)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one" typically involves multiple steps:
Formation of the Coumarin Backbone: : Starting from salicylaldehyde, the coumarin backbone can be synthesized through the Pechmann condensation reaction, where salicylaldehyde reacts with diethyl malonate in the presence of a base.
Introduction of Diethylamino Group:
Attachment of Oxadiazole Ring: : The oxadiazole ring is commonly synthesized via the cyclization of corresponding hydrazide with a carboxylic acid or its derivative under dehydrating conditions.
Substitution with Trimethoxyphenyl Group: : Finally, the incorporation of the trimethoxyphenyl group onto the oxadiazole ring is carried out through a Suzuki coupling reaction between the appropriate arylboronic acid and the oxadiazole halide.
Industrial Production Methods: Industrial production typically scales up the laboratory methods, optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and efficiency. Continuous flow techniques and automated synthesis may also be employed to streamline production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: : The compound can undergo oxidation, particularly at the diethylamino group, forming N-oxides.
Reduction: : Reduction of the compound might target the oxadiazole ring, potentially leading to ring cleavage under strong reducing conditions.
Substitution: : Various substitutions can occur at the oxadiazole or coumarin rings, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: : Hydrogen peroxide, peracids.
Reduction: : Lithium aluminium hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: : Nucleophiles or electrophiles in the presence of bases or acids respectively.
Major Products:
Oxidation: : N-oxides of the diethylamino group.
Reduction: : Degraded fragments of the oxadiazole ring.
Substitution: : Varied depending on the substituent introduced.
Aplicaciones Científicas De Investigación
The compound finds applications in multiple research fields:
Chemistry: : Used as a fluorescent probe due to its unique photophysical properties, enabling the detection of various analytes.
Biology: : Acts as a molecular marker in cell imaging, facilitating the study of cellular processes.
Industry: : Utilized in the development of advanced materials, including optoelectronic devices.
Mecanismo De Acción
The compound exerts its effects through:
Molecular Targets: : The molecule interacts with specific proteins or nucleic acids, often through its aromatic and functional groups.
Pathways Involved: : It may influence biological pathways related to fluorescence resonance energy transfer (FRET), affecting cellular signaling and imaging techniques.
Comparación Con Compuestos Similares
Comparing "7-(diethylamino)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one" with similar compounds highlights its uniqueness:
Similar Compounds: : Fluorescein, Rhodamine, and other coumarin derivatives.
Uniqueness: : This compound's unique combination of a diethylamino group, a trimethoxyphenyl moiety, and an oxadiazole ring attached to the coumarin backbone provides distinctive photophysical and chemical properties that are not typically seen in the similar compounds.
Propiedades
IUPAC Name |
7-(diethylamino)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O6/c1-6-27(7-2)16-9-8-14-10-17(24(28)32-18(14)13-16)23-25-22(26-33-23)15-11-19(29-3)21(31-5)20(12-15)30-4/h8-13H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNIUXLCPLZDHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
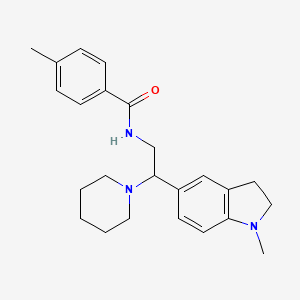
![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2665149.png)
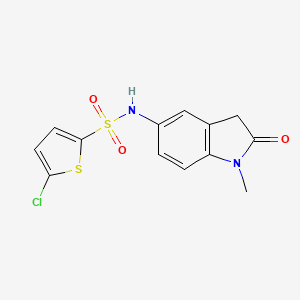
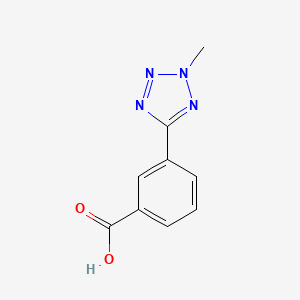
![(2Z)-2-[(2-methoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2665154.png)

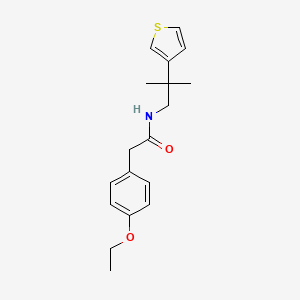

![N-(3-bromophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2665161.png)
![N'-[(1Z)-(3-hydroxyphenyl)methylidene]methoxycarbohydrazide](/img/structure/B2665162.png)
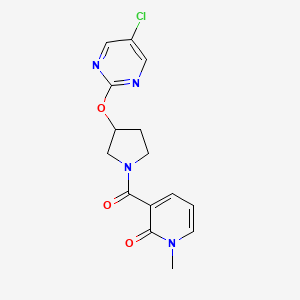
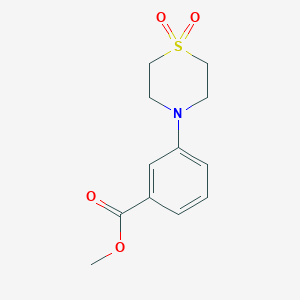
![1,7-dimethyl-8-(4-phenoxyphenyl)-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2665165.png)
